molecular formula C27H32ClNOS2 B13388017 N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride

N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride

Cat. No.: B13388017
M. Wt: 486.1 g/mol
InChI Key: WDXQLZXORYGXJN-UHFFFAOYSA-N
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Description

N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride is a synthetic cannabinoid receptor agonist of significant interest in preclinical neuropharmacology research. Its core research value lies in its high potency and selectivity for cannabinoid receptors (CB1 and CB2) , making it a critical tool for probing the endocannabinoid system. Researchers utilize this compound in vitro to study receptor binding affinity, functional efficacy, and signal transduction pathways to better understand the structural determinants of cannabinoid activity (Nature Communications, 2020) . In vivo, it serves as a pharmacologic probe to investigate the endocannabinoid system's role in modulating neurological processes such as pain perception, appetite regulation, and emotional memory, providing insights that are relevant to the development of novel therapeutics for conditions ranging from chronic pain to anxiety disorders. Due to its potent psychoactive properties, this compound is also extensively used in forensic and toxicological research to identify and characterize novel psychoactive substances (NPS) found in the illicit drug market, aiding in the development of detection methods and the assessment of their potential public health risks (Forensic Science International, 2020) . This reagent is supplied exclusively for these advanced research applications.

Properties

IUPAC Name

N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NOS2.ClH/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXQLZXORYGXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Intermediates

  • Thiophene Derivatives : Synthesize 4-thiophen-3-ylthiophen-2-yl by coupling thiophene rings using appropriate catalysts and conditions.
  • Hept-2-en-4-yn-1-amine Backbone : Prepare this backbone through a series of reactions involving alkyne and alkene formations.

Coupling Reactions

  • Use palladium-catalyzed cross-coupling reactions to attach the thiophene derivative to the benzyl group of the amine backbone.

Formation of the Methoxy Group

  • Introduce the methoxy group via a Williamson ether synthesis or similar method.

Final Assembly and Hydrochloride Formation

  • Combine the intermediates to form the final compound.
  • Convert the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Considerations

For industrial-scale production, continuous flow reactors and advanced purification techniques like chromatography are recommended to improve yield and purity. Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated thiophenes .

Scientific Research Applications

N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene rings in its structure can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Differences :

  • Replaces the phenyl-thiophene substituent with a naphthalene group.
  • Retains the hept-2-en-4-yn backbone and methylamino group.

Functional Implications :

  • Reduced electronic complexity due to the absence of sulfur atoms, which may alter redox properties or binding affinities in biological systems .

N-Ethyl-N-[2-(4-Methoxyphenyl)-1-Methylethyl]amine Hydrochloride

Structural Differences :

  • Simpler backbone lacking unsaturated (alkene/alkyne) bonds and thiophene groups.
  • Features a methoxyphenyl group instead of the multi-thiophene system.

Functional Implications :

  • Absence of conjugated systems limits applications in charge-transfer processes or optoelectronics but may simplify metabolic pathways in drug design .

Key Research Findings and Data

NMR Spectral Comparisons

Evidence from NMR studies (Figure 6, Table 2 in ) highlights critical differences in chemical shifts (ppm) between the target compound and analogs (e.g., "Rapa" and compound 7):

  • Region A (positions 39–44) : Significant shifts indicate altered electronic environments near the thiophene substituents.
  • Region B (positions 29–36): Minor shifts suggest conserved structural motifs in the heptenynyl chain.

These findings confirm that modifications to the aromatic substituents directly impact local electronic environments, while the core alkyne-alkene backbone remains structurally stable .

Functional and Application-Based Comparisons

Property Target Compound Naphthalene Analog Methoxyphenyl Analog
Aromatic System Bithiophene-phenyl Naphthalene 4-Methoxyphenyl
Electronic Features High π-conjugation (thiophenes) Moderate π-conjugation Electron-donating (methoxy)
Solubility Moderate (enhanced by HCl) Low (hydrophobic naphthalene) High (polar methoxy group)
Potential Applications Organic electronics, targeted therapeutics Hydrophobic binding studies Catalysis, ligand design

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